

2,4-Dichloroquinazoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,4-Dichloroquinazoline

Cat. No.: B046505

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CAS Number: 607-68-1

This technical guide provides an in-depth overview of **2,4-dichloroquinazoline**, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, reactivity, and its significant role as a scaffold for pharmacologically active molecules.

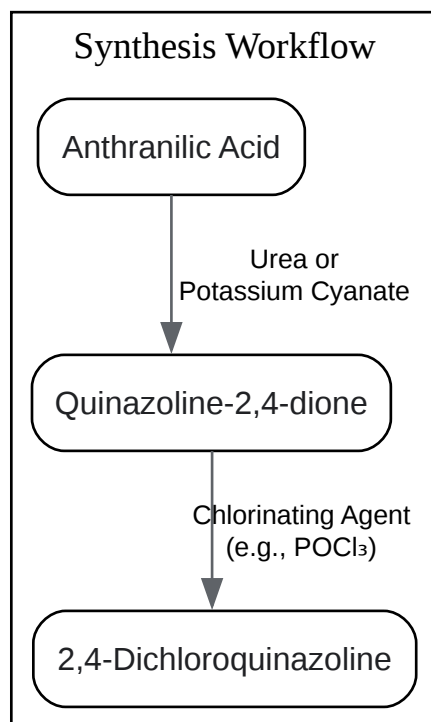
Chemical and Physical Properties

2,4-Dichloroquinazoline is a yellow solid at room temperature.^[1] Its core structure, a quinazoline ring substituted with two reactive chlorine atoms, makes it a versatile intermediate in the synthesis of a wide array of functionalized molecules.^[1] The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	607-68-1	[2]
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂	[2]
Molecular Weight	199.04 g/mol	[2]
Appearance	White to yellow solid	[3]
Melting Point	119.5 °C	[4]
Purity	Typically >97%	[1]

Synthesis of 2,4-Dichloroquinazoline

The synthesis of **2,4-dichloroquinazoline** is commonly achieved through a two-step process starting from anthranilic acid. The general workflow involves the formation of a quinazoline-2,4-dione intermediate, followed by chlorination.



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A generalized workflow for the synthesis of **2,4-dichloroquinazoline**.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol outlines a common laboratory-scale synthesis of **2,4-dichloroquinazoline**.

Step 1: Synthesis of Quinazolidine-2,4-dione (1)[2]

- A suspension of anthranilic acid (0.073 mol) in distilled water (350 ml) is stirred at room temperature.
- Acetic acid (0.094 mol) is added dropwise to the suspension.
- The mixture is heated to 80-90°C, and a solution of potassium cyanate (0.109 mol) in water (100 ml) is added dropwise over 30 minutes.
- The reaction mixture is refluxed for 1 hour, then cooled to room temperature.
- The precipitated solid is collected by filtration, washed with water, and dried to yield quinazolidine-2,4-dione.

Step 2: Synthesis of **2,4-Dichloroquinazoline** (2)[5]

- A mixture of quinazoline-2,4-diol (0.339 mol), phosphorous oxychloride (550 mL), and a catalytic amount of N,N-dimethylformamide (DMF) (2 ml) is heated at reflux for 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is concentrated under reduced pressure.
- The residue is carefully poured onto ice water with vigorous stirring, which will cause the product to precipitate.
- The precipitate is collected by filtration to yield **2,4-dichloroquinazoline** as a white solid.

Purification

The crude **2,4-dichloroquinazoline** can be purified by recrystallization from a suitable solvent, such as ethanol or toluene, to obtain a product with high purity.[6]

Recrystallization Protocol:[\[7\]](#)

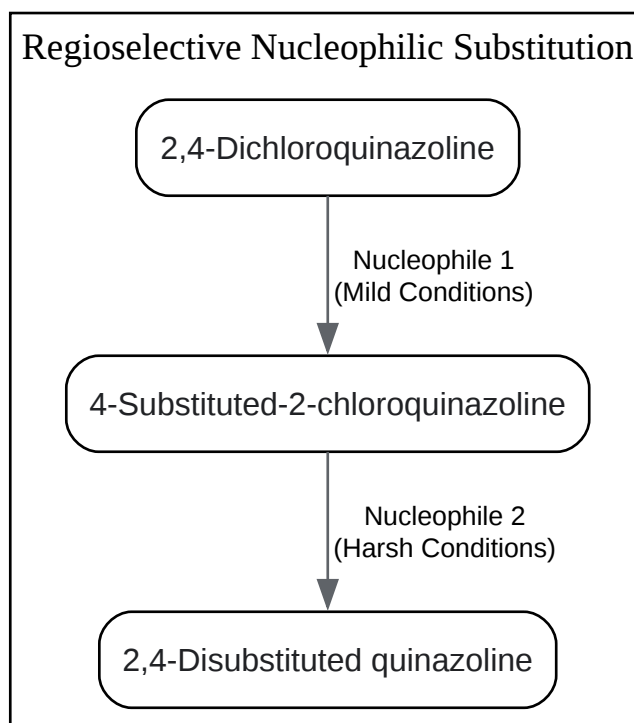
- Dissolve the crude product in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.
- Filter the hot solution to remove insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Chemical Reactivity: Regioselective Nucleophilic Substitution

The two chlorine atoms on the quinazoline ring are susceptible to nucleophilic substitution, which is a key feature exploited in the synthesis of more complex molecules.[\[4\]](#) A notable characteristic of **2,4-dichloroquinazoline** is the regioselectivity of these reactions.

The chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position, especially under mild reaction conditions.[\[8\]](#) This allows for the selective functionalization of the C4 position. The substitution of the second chlorine atom at the C2 position typically requires harsher reaction conditions, such as higher temperatures.[\[8\]](#)

This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[\[6\]](#)[\[9\]](#)



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Regioselective substitution on the **2,4-dichloroquinazoline** scaffold.

Experimental Protocol: Reaction with Amines

The reaction with amines is a widely used method to synthesize a variety of biologically active quinazoline derivatives.

General Procedure for Monosubstitution at C4:[10]

- A mixture of **2,4-dichloroquinazoline** or its derivative (0.60 mmol), the desired aniline (0.60 mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80 °C for 12 hours under an inert atmosphere.
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield the 2-chloro-4-anilinoquinazoline product.

Biological Activity and Applications in Drug Development

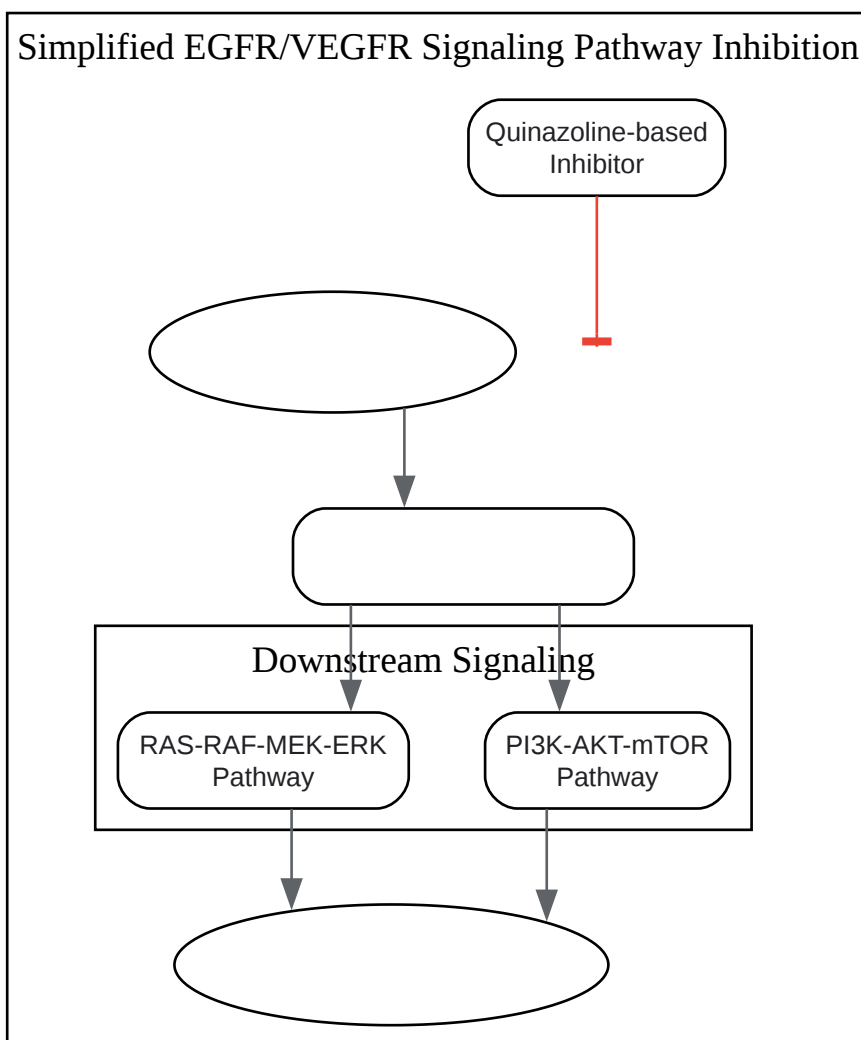
2,4-Dichloroquinazoline itself exhibits antimicrobial and antitumor activities.^[8] However, its primary significance in drug development lies in its role as a versatile scaffold for the synthesis of potent and selective inhibitors of various biological targets, particularly protein kinases.

Quinazoline derivatives have been successfully developed as anticancer agents, with several compounds approved by the FDA for clinical use, including gefitinib, erlotinib, and lapatinib.^[4] These drugs primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^[4]

Mechanism of Action: Kinase Inhibition

Many anticancer drugs derived from the **2,4-dichloroquinazoline** scaffold function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase domain, they block the phosphorylation and activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.^[1]

The dysregulation of signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is a hallmark of many cancers.^[1] Quinazoline-based kinase inhibitors can effectively block these pathways at their source.



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Inhibition of EGFR/VEGFR signaling by quinazoline-based drugs.

This guide provides a foundational understanding of **2,4-dichloroquinazoline** for researchers. Its versatile chemistry and proven track record as a pharmacophore underscore its continued importance in the development of novel therapeutics.

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